molecular formula C12H14O2 B13593089 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid

5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylicacid

Cat. No.: B13593089
M. Wt: 190.24 g/mol
InChI Key: SIEILMDPNLMTOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylindan with a carboxylating agent such as carbon dioxide in the presence of a catalyst . The reaction conditions often require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. Catalysts such as palladium or nickel may be used to facilitate the carboxylation reaction, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or alkylated derivatives

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, metabolism, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylindan: A precursor in the synthesis of 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    2,3-Dihydro-5,6-dimethyl-1H-indene: A structurally similar compound with different functional groups.

    5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a carboxylic acid group.

Uniqueness

5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-6-9-4-3-5-10(9)11(8(7)2)12(13)14/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

SIEILMDPNLMTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1C)C(=O)O

Origin of Product

United States

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